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4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene

Cat. No.: B12315997
M. Wt: 262.13 g/mol
InChI Key: NOUNFDINPKJINR-QPJJXVBHSA-N
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Description

Contextualization within Heterocyclic Chemistry: Thiophene (B33073) Systems and their Chemical Importance

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to organic and medicinal chemistry. nih.gov Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, stands out as a "privileged scaffold". nih.gov This distinction arises from its frequent appearance in a vast number of medicinal compounds with a wide array of pharmacological properties. tandfonline.com The inclusion of a thiophene nucleus can significantly alter a molecule's physicochemical properties, such as solubility and metabolic stability, and can enhance interactions with biological targets. nih.gov

Thiophene's aromatic character is slightly less pronounced than that of benzene (B151609), which contributes to its higher reactivity in electrophilic substitution reactions. nih.gov This reactivity allows for the targeted introduction of various functional groups onto the thiophene ring, making it a synthetically adaptable building block. nih.gov Furthermore, the thiophene ring is often considered a bioisostere of the phenyl ring, meaning it can frequently replace a benzene ring in a biologically active molecule without a loss of activity, a strategy widely employed in drug design. Thiophene derivatives have found applications as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents, among others, underscoring their importance in the development of new therapeutics. nih.gov

Relevance of Nitroalkenes in Modern Synthetic Organic Chemistry and their Versatility

Nitroalkenes, also known as nitro olefins, are highly valuable intermediates in modern organic synthesis. rsc.org This functional group consists of a nitro group (–NO₂) conjugated with a carbon-carbon double bond, which strongly activates the alkene for a variety of chemical transformations. The electron-withdrawing nature of the nitro group renders the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack.

This reactivity makes nitroalkenes excellent substrates for Michael additions, a key carbon-carbon bond-forming reaction. rsc.org They also participate readily in cycloaddition reactions, such as Diels-Alder reactions, serving as activated dienophiles. rsc.org A crucial aspect of their versatility lies in the synthetic potential of the nitro group itself. The nitro group can be easily transformed into a range of other functional groups. Most notably, its reduction provides straightforward access to primary amines, which are fundamental components of countless biologically active molecules and pharmaceutical drugs. This makes the use of nitroalkenes a strategic and efficient method for constructing complex, nitrogen-containing compounds. nih.gov The synthesis of nitroalkenes is often achieved through methods like the Henry reaction (a nitro-aldol reaction), which typically involves the condensation of a nitroalkane with an aldehyde or ketone. sigmaaldrich.com

Strategic Positioning of 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene (B6279425) as a Versatile Small Molecule Scaffold in Chemical Research

The structure of this compound is a strategic combination of three distinct functional elements, each offering unique opportunities for synthetic modification. This strategic positioning makes the compound a highly versatile platform for chemical research, particularly in the construction of diverse molecular libraries for screening and methodology development.

A plausible and common synthetic route to this class of compounds involves the Henry condensation of an appropriate aldehyde with a nitroalkane, followed by dehydration. For the target molecule, this would entail the reaction of 4-bromo-2-thiophenecarboxaldehyde (B41693) with 1-nitropropane (B105015). nih.govresearchgate.net

The true synthetic value of this compound lies in the orthogonal reactivity of its functional groups:

The Nitroalkene Moiety : This is the most reactive site for nucleophilic addition. It can serve as a Michael acceptor for a wide range of nucleophiles (organocuprates, enolates, amines, thiols), enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position. Subsequent reduction of the nitro group can yield a primary amine, which can be further derivatized to form amides, sulfonamides, or incorporated into new heterocyclic rings.

The Bromo Substituent : The bromine atom at the 4-position of the thiophene ring is a key handle for cross-coupling reactions. It provides a site for palladium-catalyzed reactions such as Suzuki, Stille, Heck, or Sonogashira couplings, allowing for the introduction of a vast array of aryl, alkyl, or alkynyl groups. Alternatively, the bromo-group can undergo metal-halogen exchange to form an organolithium or Grignard reagent, which can then react with various electrophiles. nih.gov

The Thiophene Ring : The aromatic core provides a stable and rigid scaffold upon which these transformations can be built. Its inherent electronic properties also influence the reactivity of the attached functional groups.

This trifunctional arrangement allows for a stepwise and controlled diversification of the molecular structure, making this compound an ideal starting material for generating a library of complex and structurally diverse compounds for applications in medicinal chemistry and materials science.

Data Tables

Table 1: Analysis of Functional Moieties in this compound

Functional MoietyKey Chemical PropertiesPrimary Synthetic Utility
4-Bromo-Thiophene Core Aromatic, stable heterocyclic ring. The bromine atom is a good leaving group in cross-coupling reactions.Serves as a rigid scaffold. The bromine enables functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) or metal-halogen exchange. nih.gov
2-(2-Nitrobut-1-en-1-yl) Side Chain Electron-deficient alkene (Michael acceptor). The nitro group is strongly electron-withdrawing. rsc.orgSite for conjugate addition of nucleophiles. The nitro group can be reduced to a primary amine, serving as a precursor to amides and other N-heterocycles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2S B12315997 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.13 g/mol

IUPAC Name

4-bromo-2-[(E)-2-nitrobut-1-enyl]thiophene

InChI

InChI=1S/C8H8BrNO2S/c1-2-7(10(11)12)4-8-3-6(9)5-13-8/h3-5H,2H2,1H3/b7-4+

InChI Key

NOUNFDINPKJINR-QPJJXVBHSA-N

Isomeric SMILES

CC/C(=C\C1=CC(=CS1)Br)/[N+](=O)[O-]

Canonical SMILES

CCC(=CC1=CC(=CS1)Br)[N+](=O)[O-]

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Organic Transformations of 4 Bromo 2 2 Nitrobut 1 En 1 Yl Thiophene

Reactivity at the Bromine Center: Advanced Cross-Coupling Reactions

The bromine atom attached to the thiophene (B33073) ring at the 4-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The thiophene ring itself influences the reactivity of the C-Br bond, which is generally more reactive than the C-Br bond on a corresponding benzene (B151609) ring. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the site of the bromine atom. youtube.com The choice of catalyst, ligands, and reaction conditions can be tailored to achieve specific synthetic outcomes. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com It is a highly versatile method for forming new C-C bonds. For 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene (B6279425), a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. nih.govnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca Electron-rich boronic acids have been shown to produce good yields in couplings with similar brominated pyrimidine (B1678525) systems. mdpi.com

Heck Reaction: The Heck reaction couples the bromothiophene with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction would introduce a substituted vinyl group at the 4-position of the thiophene ring. The reaction typically favors the formation of the trans alkene product due to steric factors. youtube.com While aryl bromides can be challenging substrates due to potential dehalogenation, appropriate catalyst and condition selection can lead to good yields. thieme-connect.debeilstein-journals.org

Sonogashira Coupling: This reaction creates a C-C bond between the bromothiophene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This is a reliable method for synthesizing arylalkynes. The reactivity of the halide is a key factor, with the order generally being I > Br > Cl. wikipedia.org The reaction can be performed under mild conditions, making it suitable for complex molecules. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

Reaction Coupling Partner Catalyst System Resulting Bond Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base C-C 4-Aryl/Vinyl-2-(2-nitrobut-1-en-1-yl)thiophene
Heck Alkene (R-CH=CH₂) Pd(0) catalyst, Base C-C 4-(Substituted vinyl)-2-(2-nitrobut-1-en-1-yl)thiophene
Sonogashira Terminal Alkyne (R-C≡CH) Pd(0) catalyst, Cu(I) co-catalyst, Base C-C (sp²-sp) 4-Alkynyl-2-(2-nitrobut-1-en-1-yl)thiophene

While aromatic rings are generally electron-rich, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgbyjus.comlibretexts.org In this compound, the nitroalkenyl group at the 2-position acts as an electron-withdrawing group, which can activate the thiophene ring towards nucleophilic attack.

The SNAr mechanism typically proceeds via an addition-elimination pathway. scribd.comyoutube.com A nucleophile attacks the carbon atom bearing the leaving group (the bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized across the aromatic ring and, in this specific molecule, would be further stabilized by the nitro group. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product. The reactivity of heteroarenes like thiophenes in SNAr reactions can be higher than that of their benzene counterparts. wikipedia.org

Transformations Involving the Nitro Group

The nitro group of the 2-nitrobut-1-en-1-yl moiety is a key functional group that can undergo a variety of transformations, most notably reduction to other nitrogen-containing functionalities or participation in reactions via its corresponding nitronate intermediate.

The reduction of the nitro group is a fundamental transformation in organic synthesis. The conjugated nitroalkene can be reduced to the corresponding amine, which is a valuable synthetic precursor. A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are effective for reducing both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.com Raney nickel is another option, particularly when trying to avoid the dehalogenation of the bromo-substituent. commonorganicchemistry.com

Metal Reductions: Metals like iron (Fe) or zinc (Zn) in acidic media can selectively reduce the nitro group to an amine in the presence of other reducible functional groups. commonorganicchemistry.com

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

Boron-Containing Reagents: Diborane has been shown to be an effective reducing agent for converting 2-(2-nitrovinyl)thiophene (B151962) to 2-(2-thienyl)ethylamine. google.com This suggests a similar pathway could be applicable to this compound.

The presence of an α-hydrogen to the nitro group allows for deprotonation by a base to form a nitronate anion. rsc.orgnih.gov This nitronate is a versatile intermediate that can act as a nucleophile.

Nef Reaction: The Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde under acidic conditions, proceeding through a nitronate salt intermediate. organic-chemistry.orgwikipedia.org The nitronate is first protonated to form a nitronic acid, which is then hydrolyzed in strong acid to the corresponding carbonyl compound. wikipedia.org

Michael Addition: The nitronate can act as a nucleophile in conjugate addition reactions to α,β-unsaturated systems. rsc.org

Nitro-Mannich Reaction (Aza-Henry Reaction): This reaction involves the nucleophilic addition of the nitronate to an imine, forming a β-nitroamine. wikipedia.org

The nitronate itself can also exhibit electrophilic character under acidic conditions, reacting with electron-rich arenes. frontiersin.org

Electrophilic and Nucleophilic Reactivity of the But-1-en-1-yl Moiety

The but-1-en-1-yl moiety is part of a conjugated nitroalkene system (C=C-NO₂). This makes the double bond highly polarized and susceptible to specific types of reactions.

Nucleophilic Reactivity (Michael Addition): The β-carbon of the nitroalkene is highly electrophilic due to the strong electron-withdrawing effect of the nitro group. This makes the conjugated system an excellent Michael acceptor for a wide range of nucleophiles. nih.govnih.gov This includes the conjugate addition of nitroalkanes, which can be catalyzed by organocatalysts like chiral secondary amines. rsc.orgmdpi.com The resulting adducts are versatile synthetic intermediates. nih.gov

Electrophilic Reactivity: While the dominant reactivity is as a Michael acceptor, the double bond can undergo electrophilic addition, although this is less common due to its electron-deficient nature. Under certain conditions, such as ionic hydrogenation using a strong acid and a hydride donor like triethylsilane, the thiophene ring and potentially the butenyl double bond could be reduced. researchgate.net

Table 2: Summary of Reactivity for the Nitroalkene Moiety

Reactive Site Reaction Type Reagent/Conditions Intermediate Product Type
Nitro Group Reduction H₂/Pd/C, Fe/H⁺, LiAlH₄ - Amine
α-Carbon Deprotonation Base Nitronate Anion Nucleophilic Intermediate
Nitronate Nef Reaction Strong Acid (H⁺) Nitronic Acid Ketone/Aldehyde
β-Carbon Michael Addition Nucleophiles (e.g., enolates, amines) Enolate/Nitronate 1,4-Adduct

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in the 2-nitrobut-1-en-1-yl side chain is highly activated towards addition reactions due to the strong electron-withdrawing nature of the adjacent nitro group. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

One of the primary reactions of this system is the addition of nucleophiles across the double bond. For instance, the reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) would be expected to proceed via a 1,4-conjugate addition, leading to the formation of a nitronate intermediate. Subsequent workup would yield the corresponding β-alkylated nitroalkane. The regioselectivity of this addition is governed by the electronic character of the nitroalkene.

Halogenation of the double bond is also a feasible transformation. The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would likely proceed via an electrophilic addition mechanism. The initial attack of the halogen would form a cyclic halonium ion intermediate, which is then opened by the halide ion to give the dihalogenated product. The stereochemistry of this addition is typically anti.

Pericyclic Reactions (e.g., Cycloadditions)

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. When reacted with an electron-rich diene, a [4+2] cycloaddition would occur to furnish a six-membered ring. The regioselectivity and stereoselectivity of this reaction would be governed by the frontier molecular orbital interactions between the diene and the dienophile. For instance, reaction with a simple diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to yield a cyclohexene (B86901) derivative with the nitro group and the thiophene ring in a specific relative orientation.

Furthermore, [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides or azides are also anticipated. These reactions provide a direct route to five-membered heterocyclic rings. For example, reaction with a nitrile oxide (RCNO) would lead to the formation of an isoxazoline (B3343090) derivative. The regiochemistry of this cycloaddition is controlled by the electronic and steric properties of both the dipole and the dipolarophile. Research on related nitrobenzothiophenes has shown that they can undergo dearomative [3+2] cycloaddition reactions with nonstabilized azomethine ylides to form fused tricyclic pyrrole (B145914) derivatives in good yields. rsc.org

Conjugate (Michael) Additions

The most prominent reaction of the nitroalkene moiety is the conjugate or Michael addition. mdpi.com A wide variety of soft nucleophiles, including enolates, amines, thiols, and carbanions, can add to the electrophilic β-carbon of the nitroalkene. This reaction is highly versatile and allows for the formation of a diverse array of functionalized products.

For example, the addition of a malonate ester in the presence of a base would lead to the formation of a new carbon-carbon bond and, after hydrolysis and decarboxylation, a γ-nitro carboxylic acid. Similarly, the addition of primary or secondary amines would yield β-amino nitroalkanes. The reaction conditions for Michael additions are generally mild, and the reaction can often be catalyzed by bases or, in some cases, proceeds under non-catalytic conditions. organic-chemistry.org Mechanistic studies on the Michael addition of amines to nitrostyrenes have indicated that protic solvents can play a crucial role in mediating proton transfer. organic-chemistry.org

Nucleophile Product Type General Reaction Conditions
Malonate Estersγ-Nitro Dicarboxylic EstersBasic conditions (e.g., NaOEt in EtOH)
Amines (Primary/Secondary)β-Amino NitroalkanesOften proceeds without a catalyst, or with mild base
Thiolsβ-Thio NitroalkanesBasic conditions (e.g., Et₃N)
Enolates (from ketones/aldehydes)γ-Nitro Carbonyl CompoundsBasic conditions (e.g., NaOH, KOH)

Reactivity of the Thiophene Heterocycle

The reactivity of the thiophene ring is influenced by both the bromo substituent at the 4-position and the electron-withdrawing 2-(2-nitrobut-1-en-1-yl) group. The nitroalkenyl group is strongly deactivating, making the thiophene ring less susceptible to electrophilic attack compared to unsubstituted thiophene.

Electrophilic Aromatic Substitution Patterns

Despite the deactivating effect of the side chain, electrophilic aromatic substitution on the thiophene ring can still occur, albeit under more forcing conditions. The directing effects of the existing substituents will govern the position of the incoming electrophile. The bromine at C4 is an ortho-, para-director (directing to C3 and C5), while the deactivating nitroalkenyl group at C2 primarily directs to the C5 position. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the bromine and least deactivated by the nitroalkenyl group. Typical electrophilic substitution reactions include nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (RCOCl/AlCl₃).

Lithiation and Subsequent Quenching Reactions

The bromine atom on the thiophene ring provides a handle for metal-halogen exchange, most commonly through lithiation. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in a lithium-bromine exchange to form the 4-lithiothiophene derivative. This powerful nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 4-position.

It is important to consider the potential for competing reactions during lithiation. The acidic protons on the carbon adjacent to the nitro group could potentially be deprotonated. However, lithium-halogen exchange is often faster at low temperatures. Furthermore, the nitro group itself can react with organolithium reagents, which necessitates careful control of reaction conditions. Studies on related 2-bromothiophenes have shown that lithiation can be achieved, though the presence of electron-withdrawing groups can influence the outcome.

Electrophile Functional Group Introduced at C4
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)
Aldehydes/Ketones (RCHO/RCOR')Hydroxyalkyl/Hydroxyaryl (-CH(OH)R)
Alkyl Halides (RX)Alkyl Group (-R)
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)

Detailed Mechanistic Investigations of Novel Transformations through Kinetic and Isotopic Studies

Due to the absence of specific literature on this compound, this section remains speculative but outlines potential avenues for future research. The complex interplay of functional groups in this molecule presents opportunities for the discovery of novel transformations. Mechanistic studies would be crucial to understand and optimize these potential new reactions.

Kinetic studies could be employed to determine the rate laws of reactions, providing insight into the reaction mechanism and the nature of the rate-determining step. For instance, in a potential novel cycloaddition or rearrangement reaction, monitoring the concentration of reactants and products over time under various conditions (e.g., changing catalyst concentration, temperature) would help to elucidate the kinetic order of the reaction.

Isotopic labeling studies would be invaluable for tracing the path of atoms throughout a reaction. For example, by replacing one of the hydrogen atoms on the double bond with deuterium (B1214612), its fate in an addition or rearrangement reaction could be tracked using techniques like NMR spectroscopy or mass spectrometry. This would provide definitive evidence for proposed mechanistic pathways. For instance, in a conjugate addition, a deuterium kinetic isotope effect (KIE) could reveal whether the C-H bond breaking at the α-position is involved in the rate-determining step. Similar mechanistic approaches have been applied to understand the reductive functionalization of other nitro compounds. acs.org

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 2 2 Nitrobut 1 En 1 Yl Thiophene

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene (B6279425), with a molecular formula of C₈H₈BrNO₂S, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units, providing a clear signature for the presence of a single bromine atom.

Table 1: Predicted HRMS Data for C₈H₈BrNO₂S

Ion SpeciesCalculated m/z
[M(⁷⁹Br)]⁺276.9513
[M(⁸¹Br)]⁺278.9493
[M(⁷⁹Br)+H]⁺277.9591
[M(⁸¹Br)+H]⁺279.9571
[M(⁷⁹Br)+Na]⁺299.9410
[M(⁸¹Br)+Na]⁺301.9390

This data is predictive and based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the thiophene (B33073) ring protons, the vinylic proton, and the protons of the butyl group. The thiophene protons would appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the bromine and nitrovinyl substituents. The vinylic proton would likely appear as a singlet or a finely coupled multiplet. The ethyl group attached to the nitroalkene moiety would show a characteristic triplet and quartet pattern.

¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals. The chemical shifts of the thiophene carbons would be diagnostic of the substitution pattern. The carbons of the nitrovinyl group would be deshielded due to the electron-withdrawing nature of the nitro group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals of the butyl group and the thiophene ring.

NOE (Nuclear Overhauser Effect): NOE experiments, such as 1D NOE difference spectroscopy, would be crucial for establishing the stereochemistry of the double bond. Irradiation of the vinylic proton should show an NOE enhancement to either the thiophene proton or the protons of the adjacent methylene (B1212753) group, confirming the E or Z configuration.

DOSY (Diffusion-Ordered Spectroscopy): DOSY can be used to confirm that all the observed NMR signals belong to a single molecular entity by showing that they all have the same diffusion coefficient.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal scalar coupling networks. Key correlations would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Thiophene H-3/H-57.2 - 7.8110 - 130
Vinylic CH7.5 - 8.0135 - 145
Nitro-adjacent C-140 - 150
CH₂2.5 - 3.025 - 35
CH₃1.0 - 1.510 - 15

This data is predictive and based on typical values for similar structural motifs.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. iosrjournals.org

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group (NO₂). Asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=C stretching vibration of the alkene and the thiophene ring would appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching frequency would be found in the lower frequency region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond and the symmetric stretching of the nitro group are expected to show strong Raman signals. The aromatic ring vibrations would also be prominent.

Table 3: Key Predicted Vibrational Frequencies (in cm⁻¹)

Functional GroupPredicted IR FrequencyPredicted Raman Frequency
NO₂ Asymmetric Stretch1500 - 1550 (Strong)Weak
NO₂ Symmetric Stretch1300 - 1350 (Strong)Strong
C=C Stretch (Alkene)1620 - 1650 (Medium)Strong
C=C Stretch (Thiophene)1500 - 1600 (Medium)Medium
C-H Stretch (Aromatic)3000 - 3100 (Medium)Medium
C-H Stretch (Aliphatic)2850 - 3000 (Medium)Medium
C-S Stretch600 - 700 (Weak)Medium
C-Br Stretch500 - 650 (Weak)Weak

This data is predictive and based on characteristic group frequencies.

Electronic Spectroscopy: UV-Vis Spectroscopy for Chromophore Analysis and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The chromophore in this compound consists of the bromothiophene ring conjugated with the nitrovinyl group. This extended π-system is expected to absorb in the ultraviolet-visible region.

The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The long-wavelength absorption maximum (λ_max) would be indicative of the extent of conjugation. The position and intensity of this band would be sensitive to the solvent polarity.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles. This would definitively establish the planarity of the thiophene ring and the nitrovinyl group, as well as the conformation of the ethyl group. Furthermore, it would provide unequivocal proof of the stereochemistry of the double bond and reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomer Characterization (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The most prominent of these techniques is Circular Dichroism (CD) spectroscopy. While comprehensive spectroscopic data for many complex thiophene derivatives exist, specific chiroptical studies on this compound are not extensively reported in publicly accessible scientific literature. Therefore, this section will outline the theoretical applicability and principles of using CD spectroscopy for the potential enantiomeric characterization of this compound.

The applicability of chiroptical spectroscopy is entirely dependent on whether the molecule is chiral. A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, chirality could potentially arise not from a classic stereocenter (a carbon atom with four different substituents), but from a phenomenon known as atropisomerism.

Atropisomerism occurs when rotation around a single bond is significantly hindered due to large, bulky substituents, leading to stable, separable rotational isomers (rotamers). For this compound, the critical axis of rotation is the single bond connecting the C2 carbon of the thiophene ring and the C1 carbon of the nitrobutenyl group. The steric hindrance between the bromo-substituent at the C4 position of the thiophene ring and the substituents on the vinyl group (specifically the nitro group and the ethyl group) could potentially restrict free rotation. If this rotational barrier is high enough (typically > 80-100 kJ/mol), the molecule could exist as a pair of stable, non-superimposable mirror-image conformers, which are enantiomers.

Should such stable enantiomers of this compound exist and be separated (for instance, by chiral chromatography), Circular Dichroism spectroscopy would be the ideal technique for their characterization.

Principles of Enantiomer Characterization using Circular Dichroism:

Circular Dichroism measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral sample as a function of wavelength.

Detection and Confirmation of Enantiomers: A solution of a pure enantiomer will produce a characteristic CD spectrum with positive and/or negative peaks (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions. Its mirror-image counterpart (the other enantiomer) will, under identical conditions, produce a CD spectrum that is a perfect mirror image, exhibiting equal magnitude but opposite sign at every wavelength. An equimolar mixture of both enantiomers (a racemic mixture) is chiroptically silent and will show no CD signal.

Determination of Enantiomeric Purity: The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample. By comparing the CD signal intensity of a sample to that of a pure enantiomer standard, the enantiomeric purity can be accurately quantified.

Assignment of Absolute Configuration: While CD spectroscopy can distinguish between enantiomers, assigning the absolute configuration (e.g., R/S or P/M nomenclature for atropisomers) from the experimental spectrum alone is not straightforward. However, by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations (like Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the enantiomer can be confidently assigned.

Hypothetical Circular Dichroism Data:

In the absence of experimental data, the following table illustrates the type of data that would be obtained from a CD spectroscopic analysis of the two putative atropisomers of this compound. The wavelengths (λ) and signs of the Cotton effects are purely illustrative.

ParameterAtropisomer 1Atropisomer 2
λmax 1 (nm) 350350
Molar Ellipticity [θ]1 (deg·cm²·dmol⁻¹) +15,000-15,000
λmax 2 (nm) 280280
Molar Ellipticity [θ]2 (deg·cm²·dmol⁻¹) -9,500+9,500

Computational and Theoretical Investigations of 4 Bromo 2 2 Nitrobut 1 En 1 Yl Thiophene

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene (B6279425). Density Functional Theory (DFT) is a widely used method for such investigations due to its favorable balance of accuracy and computational cost. nih.gov Specifically, hybrid functionals like B3LYP are often employed in conjunction with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. scispace.com For more precise electronic property predictions, time-dependent DFT (TD-DFT) can be utilized to study excited states and simulate UV-Vis absorption spectra. ug.edu.ghresearchgate.net

Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. However, for a molecule of this size, DFT methods generally provide a reliable description of its electronic structure. These calculations are crucial for understanding the distribution of electrons within the molecule and how this influences its chemical behavior.

Conformational Analysis and Energy Landscape Mapping

The presence of the flexible nitrobutenyl side chain in this compound means that it can exist in various conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface) as well as other low-energy conformers. This process typically involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

The most stable conformer is crucial as its geometry is used as the starting point for most other computational analyses, such as frequency calculations and electronic property predictions. uobaghdad.edu.iq The energy differences between various conformers and the energy barriers for their interconversion can also be determined, providing insights into the molecule's flexibility and the populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound. The calculation of vibrational frequencies using DFT allows for the theoretical prediction of its infrared (IR) spectrum. scispace.com These predicted frequencies can be compared with experimental IR data to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide valuable support for the interpretation of experimental NMR spectra, helping to confirm the molecular structure. While experimental data for the title compound exists, detailed computational comparisons in the literature are for similar thiophene (B33073) derivatives. researchgate.net

A representative comparison of experimental and calculated vibrational frequencies for a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, highlights the utility of this approach. scispace.com

Vibrational Mode Experimental IR (cm⁻¹) Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)
C-H stretching (aromatic)31003105
C-H stretching (methyl)29202925
C=C stretching (aromatic)15951600
NO₂ asymmetric stretching15101515
NO₂ symmetric stretching13401345
C-Br stretching630635

This table is illustrative and based on data for a structurally related compound to demonstrate the methodology.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MESP), and Charge Distribution

The electronic properties of this compound can be elucidated through several key analyses:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov For thiophene derivatives, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is often associated with electron-withdrawing groups. acs.orgnih.gov In this compound, the nitro group would significantly influence the LUMO's energy and localization.

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the area around the nitro group would be expected to show a strong negative potential, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the thiophene ring would exhibit a positive potential.

Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to calculate the net atomic charges on each atom in the molecule. nih.gov This provides a quantitative measure of the electron distribution and helps to understand the polarity of different bonds and the reactivity of various atomic sites. For instance, the carbon atom attached to the bromine would carry a partial positive charge, while the bromine atom would be partially negative.

A hypothetical FMO analysis for this compound based on studies of similar compounds suggests the following: nih.govacs.org

Parameter Calculated Value (eV) (Illustrative) Interpretation
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-2.8Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap3.7Indicator of chemical stability and reactivity

This table presents illustrative values based on typical DFT calculations for similar nitro-substituted thiophenes.

Reaction Mechanism Modeling and Transition State Calculations for Key Chemical Transformations

Computational chemistry can be employed to model the reaction mechanisms of this compound. For instance, in reactions such as nucleophilic substitution or addition, theoretical calculations can map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

Investigation of Non-Covalent Interactions and Intermolecular Forces

In the solid state, the properties of this compound will be influenced by non-covalent interactions between molecules, such as hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. nih.gov By mapping properties like d_norm (which indicates contacts shorter or longer than van der Waals radii) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in these interactions and their relative importance. This information is crucial for understanding the crystal packing of the molecule.

Quantitative Structure-Property Relationship (QSPR) Approaches for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their observed properties or activities. For a class of compounds like substituted nitrobutenylthiophenes, a QSPR model could be developed to predict properties such as reactivity, toxicity, or biological activity.

This would involve calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for a set of related molecules with known properties. Statistical methods are then used to create an equation that links these descriptors to the property of interest. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized compounds like this compound, thereby guiding synthetic efforts towards molecules with desired characteristics.

Exploration of Derivatives and Structure Reactivity Relationship Studies of 4 Bromo 2 2 Nitrobut 1 En 1 Yl Thiophene

Synthesis and Chemical Properties of Alkene-Modified Analogues

The synthetic route to 4-bromo-2-(2-nitrobut-1-en-1-yl)thiophene (B6279425) typically involves the Henry condensation (nitroaldol reaction) between 4-bromo-2-thiophenecarboxaldehyde (B41693) and 1-nitropropane (B105015), followed by dehydration. By substituting 1-nitropropane with other nitroalkanes, a variety of alkene-modified analogues can be generated. These modifications, which include altering the chain length and introducing branching, significantly influence the steric and electronic environment of the nitroalkene moiety.

Variations in the alkyl chain attached to the nitrovinyl group can modulate the compound's reactivity. For instance, increasing the chain length from a propyl (as in the parent compound) to a longer alkyl chain may have a minor electronic effect but can increase the lipophilicity of the molecule. Introducing branching at the carbon adjacent to the double bond, such as replacing the ethyl group with an isopropyl or tert-butyl group, would introduce significant steric hindrance. This steric bulk can impede the approach of nucleophiles to the β-carbon of the nitroalkene, thereby decreasing the rate of Michael additions.

Cross-metathesis reactions offer another versatile method for synthesizing highly functionalized nitroalkenes, allowing for the introduction of various substituted alkene partners. figshare.com This approach provides a pathway to analogues with more complex side chains.

Table 1: Hypothetical Alkene-Modified Analogues of this compound and Their Predicted Properties

Analogue NameSide Chain StructurePredicted Impact on Reactivity
4-Bromo-2-(2-nitropent-1-en-1-yl)thiophenen-PropylMinor electronic effect, increased lipophilicity.
4-Bromo-2-(3-methyl-2-nitrobut-1-en-1-yl)thiopheneIsopropylIncreased steric hindrance, potentially lower rate of Michael addition.
4-Bromo-2-(3,3-dimethyl-2-nitrobut-1-en-1-yl)thiophenetert-ButylSignificant steric hindrance, likely much lower reactivity towards nucleophiles.
4-Bromo-2-(2-nitroprop-1-en-1-yl)thiopheneMethylReduced steric bulk compared to the parent compound, potentially higher reactivity.

Thiophene (B33073) Ring-Substituted Analogues and their Impact on Reactivity Profiles

The reactivity of the nitroalkene is profoundly influenced by the electronic properties of the thiophene ring. The bromine atom at the C4 position is an electron-withdrawing group, which enhances the electrophilicity of the nitroalkene system. The synthesis of thiophene ring-substituted analogues can be achieved by starting with appropriately substituted thiophene-2-carboxaldehydes.

Replacing the C4-bromo substituent with electron-donating groups (EDGs) or stronger electron-withdrawing groups (EWGs) can systematically tune the reactivity profile. For example:

Electron-Donating Groups (e.g., methyl, methoxy): An EDG at the C4 or C5 position would increase the electron density of the thiophene ring. This donation of electron density would destabilize the negative charge that develops on the α-carbon during a nucleophilic attack on the β-carbon of the nitroalkene, thus decreasing the compound's reactivity towards nucleophiles.

Electron-Withdrawing Groups (e.g., nitro, cyano): Introducing an additional EWG, such as a nitro group at the C5 position (to give 4-bromo-5-nitro-2-(2-nitrobut-1-en-1-yl)thiophene), would further decrease the electron density of the ring. This would significantly increase the electrophilicity of the nitroalkene, making it more susceptible to nucleophilic attack. Studies on 2-L-5-nitro-3-X-thiophenes have shown that the electronic effects of substituents are highly influential on reaction kinetics. rsc.org

The position of the substituent also matters. A substituent at C5 will have a more pronounced electronic effect on the C2-linked side chain than a substituent at C4 due to the nature of electronic transmission in the thiophene ring. Theoretical studies on substituted thiophenes have provided a robust framework for predicting these electronic effects. nih.gov

Table 2: Predicted Impact of Thiophene Ring Substituents on the Reactivity of the Nitroalkene Moiety

Substituent at C4/C5Electronic EffectPredicted Impact on Nitroalkene Electrophilicity
-CH₃ (Methyl)Electron-DonatingDecrease
-OCH₃ (Methoxy)Electron-DonatingDecrease
-H (Hydrogen)Neutral (Reference)Baseline
-Br (Bromo)Electron-WithdrawingIncrease (Parent Compound)
-Cl (Chloro)Electron-WithdrawingIncrease
-CN (Cyano)Strongly Electron-WithdrawingStrong Increase
-NO₂ (Nitro)Strongly Electron-WithdrawingVery Strong Increase

Derivatives with Modified Nitro Functionality

The nitro group is a versatile functional handle that can be transformed into various other nitrogen-containing groups, leading to derivatives with fundamentally different chemical properties.

Reduction to Nitroalkanes: The carbon-carbon double bond of the nitroalkene can be selectively reduced to yield the corresponding saturated nitroalkane, 4-bromo-2-(2-nitrobutyl)thiophene. This transformation removes the electrophilic center of the Michael acceptor system.

Reduction to Amines: A more complete reduction, for example using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH₄), can reduce both the double bond and the nitro group to afford the corresponding amine, 4-(4-bromothiophen-2-yl)butan-2-amine. These primary amines are nucleophilic and can serve as building blocks for further derivatization.

Partial Reduction to Oximes or Hydroxylamines: Under controlled reduction conditions, it is possible to obtain intermediate reduction products such as oximes or N-hydroxylamines. These functional groups have distinct reactivity patterns compared to both the nitro group and the amine.

The synthesis of these derivatives fundamentally alters the electronic nature of the side chain, converting the strongly electron-withdrawing nitroalkene into functionalities that are either electronically neutral or basic and nucleophilic.

Table 3: Potential Derivatives from Modification of the Nitro Group

Derivative NameResulting Functional GroupKey Chemical Property
4-Bromo-2-(2-nitrobutyl)thiopheneSaturated NitroalkaneLoss of Michael acceptor reactivity.
4-(4-Bromothiophen-2-yl)butan-2-aminePrimary AmineNucleophilic, basic.
4-(4-Bromothiophen-2-yl)butan-2-oximeOximeCan be hydrolyzed to a ketone or further reduced.

Stereochemical Variants and their Influence on Chemical Behavior and Synthetic Accessibility

The double bond of this compound can exist as two geometric isomers: (E) and (Z). The stereochemistry of this double bond is critical as it dictates the spatial arrangement of the substituents, which in turn affects the molecule's interaction with other reagents and its packing in the solid state.

The synthesis of nitroalkenes can often be controlled to favor one stereoisomer over the other. organic-chemistry.org For example, the choice of catalyst and reaction conditions (such as solvent and temperature) in the Henry condensation and subsequent dehydration step can influence the E/Z ratio. organic-chemistry.org The (E)-isomer is typically more thermodynamically stable due to reduced steric clash between the thiophene ring and the alkyl group on the double bond.

The stereochemistry of the alkene has a direct impact on its chemical behavior. For instance, in stereoselective reactions such as asymmetric Michael additions, the facial bias presented by the (E) versus the (Z) isomer can lead to different diastereomeric products. The accessibility of the electrophilic β-carbon can be different for each isomer, influencing reaction rates. Efficient stereoselective synthesis is crucial for accessing specific stereoisomers for further synthetic applications or biological testing. nih.gov

Design Principles for Modulating Chemical Reactivity and Selectivity through Structural Modifications

The exploration of derivatives of this compound provides clear design principles for fine-tuning its chemical properties.

Modulating Electrophilicity: The primary driver of the compound's reactivity as a Michael acceptor is the electrophilicity of the β-carbon of the nitroalkene. This can be precisely controlled by altering the electronic nature of the thiophene ring. As established, adding electron-withdrawing groups to the ring enhances reactivity, while electron-donating groups diminish it. rsc.orgnih.gov This principle allows for the rational design of analogues with a desired level of susceptibility to nucleophilic attack.

Controlling Steric Accessibility: The steric environment around the nitroalkene moiety can be modified by changing the alkyl group on the side chain. Introducing bulkier groups (e.g., isopropyl, tert-butyl) can shield the electrophilic center, providing a mechanism to control selectivity in the presence of multiple reactive sites or to slow down reaction rates.

Leveraging Stereochemistry: The geometric configuration of the double bond ((E) vs. (Z)) is a key design element. Synthesizing stereochemically pure isomers allows for the investigation of stereospecific interactions and can be critical for achieving selectivity in subsequent chiral reactions. nih.gov

Functional Group Interconversion: The nitro group itself is a point of modification. Its reduction to an amine or other nitrogen-containing functionalities completely changes the chemical character of the side chain from an electrophilic handle to a nucleophilic one, opening up entirely new avenues for derivatization.

By applying these principles, chemists can rationally design and synthesize derivatives of this compound with tailored reactivity, selectivity, and physicochemical properties for various applications in chemical synthesis and materials science.

Advanced Applications in Chemical Research and Materials Science

Utilization as a Building Block in Complex Organic Synthesis and Methodology Development

The compound 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene (B6279425) is a versatile precursor in organic synthesis. Its synthesis is conceptually based on the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aldehyde with a nitroalkane. organic-chemistry.orgwikipedia.org In this case, 4-bromo-2-thiophenecarboxaldehyde (B41693) would react with 1-nitropropane (B105015) in the presence of a base to form a β-nitro alcohol, which can then be dehydrated to yield the target nitroalkene. wikipedia.orgmdpi.compsu.edu

The presence of distinct functional groups allows for a variety of subsequent transformations:

Cross-Coupling Reactions: The bromo group at the 4-position of the thiophene (B33073) ring is a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Kumada couplings. nih.govjcu.edu.aunih.gov These reactions enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups, facilitating the synthesis of more complex molecular architectures. acs.orgresearchgate.net The reactivity of bromothiophenes in such reactions is well-established. jcu.edu.au

Michael Additions: The nitroalkene functionality is a potent Michael acceptor, readily reacting with various nucleophiles in a conjugate addition manner. wikipedia.orgsctunisie.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of diverse functional groups at the carbon adjacent to the nitro-bearing carbon. mdpi.comorgsyn.orgorganic-chemistry.org

Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing access to β-amino thiophene derivatives, which are valuable intermediates in medicinal chemistry. wikipedia.org

Diels-Alder Reactions: The electron-deficient nitroalkene can also participate as a dienophile in Diels-Alder reactions, leading to the formation of cyclic compounds. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-2-(2-nitrobut-1-en-1-yl)thiophene
Stille CouplingOrganostannane, Pd catalyst4-Substituted-2-(2-nitrobut-1-en-1-yl)thiophene
Michael AdditionNucleophile (e.g., malonate), baseAdduct with new C-C bond formation
Nitro Group ReductionReducing agent (e.g., H₂, Pd/C)4-Bromo-2-(2-aminobutan-1-yl)thiophene
Diels-Alder ReactionDieneCyclohexene-fused thiophene derivative

Integration into Functional Organic Materials for Advanced Technologies

The unique electronic and structural properties of the thiophene ring make it a fundamental component in the field of materials science, particularly for organic electronics. nih.gov

The compound this compound can serve as a monomer for the synthesis of π-conjugated oligomers and polymers. rsc.orgacs.org The bromo-substituent provides a reactive site for polymerization through various cross-coupling methodologies. nih.gov The resulting polymers, featuring a polythiophene backbone, are known for their conductive and semiconductive properties. nih.gov The nitroalkene side chain can influence the solubility and processing of these materials, as well as their final electronic properties. Thiophene-based conjugated oligomers have shown significant promise due to their well-defined structures and crystalline nature, which benefits charge carrier transport. rsc.org

Thiophene-based polymers are extensively used in organic electronic devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). nih.govfrontiersin.org The incorporation of electron-withdrawing groups, such as the nitro group in this compound, into the polymer structure is a common strategy to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning is critical for optimizing the performance of OSCs by matching the energy levels of the donor and acceptor materials, and for controlling the charge transport characteristics in OFETs.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of COFs often relies on the self-assembly of organic building blocks with specific geometries and reactive functional groups. researchgate.netspringernature.com The bromo-functionality on the thiophene ring of this compound makes it a suitable candidate as a building block for the construction of COFs through reactions that form covalent bonds, such as Suzuki or Sonogashira couplings. nih.govresearchgate.net The porosity and functionality of the resulting framework could be tailored by the choice of the co-monomers.

Role in Catalysis: Ligand Design for Transition Metal Catalysis and Organocatalytic Applications

The thiophene moiety can act as a ligand in transition metal catalysis. The sulfur atom in the thiophene ring can coordinate to a metal center, and the electronic properties of the thiophene ring can be modulated by its substituents. acs.orgacs.org In this compound, the electron-withdrawing bromo and nitro groups would decrease the electron density on the thiophene ring, which in turn would affect the binding affinity and the catalytic activity of the resulting metal complex. rutgers.edu Such thiophene-based ligands have been explored for various catalytic transformations. nih.govnih.gov

While direct applications in organocatalysis are less obvious, the molecule could be functionalized to incorporate known organocatalytic motifs. For example, the reduction of the nitro group to an amine, followed by further modification, could lead to chiral amine or thiourea (B124793) derivatives that are known to be effective organocatalysts for a range of asymmetric reactions. mdpi.com

Development of Chemical Sensors and Probes Based on Structural Modifications and Responsive Features

Thiophene-based fluorescent polymers and oligomers have been successfully employed as chemical sensors, particularly for the detection of nitroaromatic compounds, which are common components of explosives. niscpr.res.inrsc.org The sensing mechanism often relies on the quenching of fluorescence of the thiophene-based material upon interaction with the electron-deficient nitroaromatic analyte. mdpi.com

The compound this compound itself contains a thiophene fluorophore and a nitro group, which could potentially lead to interesting photophysical properties. More importantly, it can serve as a building block for more complex sensory materials. The bromo- and nitroalkenyl groups can be chemically modified to introduce specific recognition sites for various analytes. nih.gov For instance, the bromo-substituent can be used to attach the molecule to a surface or to another molecular system, while the nitroalkene can be functionalized to create a binding pocket. The binding of a target analyte would then induce a change in the fluorescence or other spectroscopic properties of the thiophene unit, enabling detection.

Table 2: Summary of Potential Advanced Applications

Application AreaKey Structural Feature(s)Potential Role/Function
Complex Organic SynthesisBromo group, NitroalkeneVersatile building block for cross-coupling, Michael additions, etc.
Functional Organic MaterialsThiophene ring, Bromo groupMonomer for π-conjugated polymers for organic electronics.
CatalysisThiophene ring (Sulfur atom)Ligand for transition metal catalysis.
Chemical SensorsThiophene fluorophore, Reactive functional groupsPrecursor for fluorescent sensors with tunable recognition properties.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The unique structural characteristics of this compound position it as a molecule of significant interest in the fields of supramolecular chemistry and materials science. The precise arrangement of its functional groups—a brominated thiophene ring and a conjugated nitroalkene side chain—provides a platform for directed, non-covalent interactions that are fundamental to the construction of ordered molecular assemblies. The study of such molecules is crucial for the bottom-up design of novel materials with tailored electronic and optical properties.

The thiophene core itself is a well-established building block in supramolecular chemistry, primarily due to its electron-rich π-system and the presence of a sulfur atom. researchgate.net These features allow thiophene derivatives to participate in π-π stacking and chalcogen bonding, which are key interactions in the formation of organized structures. researchgate.net The strategic placement of functional groups on the thiophene ring can enhance and direct these interactions, enabling precise control over the resulting supramolecular architecture. researchgate.netrsc.org

Role of Bromine in Halogen Bonding:

The bromine atom at the 4-position of the thiophene ring is a critical feature for directing self-assembly through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.org In brominated thiophenes, the carbon-bromine bond can induce a positive electrostatic potential on the bromine atom, allowing it to act as a halogen bond donor. acs.orgtuni.fi This interaction is comparable in strength and directionality to the more traditional hydrogen bond, making it a powerful tool in crystal engineering. rsc.org

In the solid state, this compound could potentially form robust supramolecular networks via C-Br···O or C-Br···N halogen bonds. The oxygen atoms of the nitro group or the sulfur atom of an adjacent thiophene ring could serve as halogen bond acceptors. The interaction energies for such bonds in similar halothiophene systems have been shown to be significant, ranging from -5.4 to -19.6 kJ mol⁻¹ for C-X···N interactions (where X is a halogen). acs.org The formation of these halogen-bonded motifs can lead to one-dimensional polymeric chains or more complex two- and three-dimensional networks. acs.org

Interactive Data Table: Potential Halogen Bonding Interactions

Halogen Bond DonorPotential Halogen Bond AcceptorType of InteractionSignificance in Self-Assembly
C4-Br Oxygen atom of the NO₂ groupC-Br···ODirects molecular packing and stabilizes crystal structures.
C4-Br Nitrogen atom of the NO₂ groupC-Br···NCan compete with C-Br···O to form alternative packing motifs.
C4-Br Sulfur atom of the thiophene ringC-Br···SContributes to the overall stability of the supramolecular assembly.
C4-Br Bromine atom of an adjacent moleculeC-Br···BrCan lead to the formation of specific four-center cyclic nodes. nih.govresearchgate.net

Influence of the Nitroalkene Group on Self-Assembly:

The 2-(2-nitrobut-1-en-1-yl) substituent introduces several additional sites for non-covalent interactions, significantly increasing the complexity and potential for controlled self-assembly. The highly polarized nitro group is a potent participant in a variety of intermolecular forces.

Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. In the absence of strong hydrogen bond donors, they can form weak C-H···O hydrogen bonds with the alkyl chain of the butyl group or the thiophene ring of neighboring molecules. These interactions, though individually weak, can collectively play a significant role in the stability of the crystal lattice. mdpi.com

Nitro-Nitro Interactions: In crystals of nitro-containing compounds, direct interactions between nitro groups of adjacent molecules have been observed. researchgate.netrsc.org These can be attractive O···N interactions, where an oxygen atom of one nitro group interacts with the π-hole (an area of positive electrostatic potential) on the nitrogen atom of another. researchgate.netnih.gov This self-complementary interaction can be a key factor in promoting dense molecular packing. researchgate.net

Synergistic Effects and Supramolecular Motifs:

The interplay between halogen bonding from the bromo substituent and the various interactions involving the nitroalkene group can lead to the formation of complex and predictable supramolecular motifs. For instance, a halogen-bonded chain of molecules could be further organized into sheets or three-dimensional structures through hydrogen bonding and π-π stacking of the thiophene rings. The conformational flexibility of the nitrobutenyl chain can also be influenced by crystal packing forces, leading to different crystalline polymorphs with distinct properties. acs.org

The study of the self-assembly of this compound and related compounds provides valuable insights into the principles of crystal engineering. Understanding how these varied non-covalent interactions work in concert is essential for the rational design of organic materials for applications in electronics and photonics, where precise control over molecular organization is paramount. researchgate.net

Future Perspectives and Emerging Research Avenues for 4 Bromo 2 2 Nitrobut 1 En 1 Yl Thiophene

Development of More Efficient, Sustainable, and Green Synthetic Routes

The future synthesis of 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene (B6279425) will likely move away from traditional methods that may involve harsh conditions or hazardous reagents. Research is anticipated to focus on green chemistry principles to enhance efficiency and environmental compatibility. The classical synthesis of such nitroalkenes typically involves a Knoevenagel condensation between a thiophene (B33073) aldehyde (4-bromo-2-thiophenecarboxaldehyde) and a nitroalkane (1-nitropropane). Future improvements will likely target several key areas.

Metal-free catalysis is a significant avenue, minimizing metal toxicity and promoting greener reaction profiles. nih.gov The use of organocatalysts or even catalyst-free conditions under microwave irradiation or in specialized green solvents like deep eutectic solvents could offer substantial improvements. rsc.org Furthermore, strategies employing elemental sulfur with appropriate starting materials could provide novel, atom-economical pathways to the thiophene core itself, avoiding pre-functionalized precursors. organic-chemistry.org The development of one-pot procedures, where multiple reaction steps are combined without isolating intermediates, represents another frontier for enhancing efficiency. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

Feature Conventional Method (e.g., Base-catalyzed Knoevenagel) Emerging Green Alternative Potential Advantage of Green Route
Catalyst Strong base (e.g., NaOH, piperidine) Organocatalyst, Ionic Liquid, or Catalyst-Free Reduced toxicity, easier removal, potential for recyclability. nih.govrsc.org
Solvent Volatile organic solvents (e.g., Toluene, Ethanol) Water, Deep Eutectic Solvents (DES), or Solvent-Free Lower environmental impact, enhanced safety. rsc.orgorganic-chemistry.org
Energy Input Conventional heating (reflux) Microwave irradiation, Ultrasound Rapid reaction times, lower energy consumption.
Atom Economy Moderate High (especially in one-pot multicomponent strategies) Reduced waste, more efficient use of starting materials. researchgate.net

Exploration of Novel Reactivity Pathways under Mild and Controlled Conditions

The rich functionality of this compound offers numerous handles for exploring novel chemical transformations. The conjugated nitroalkene group is a powerful Michael acceptor and a versatile precursor for other functional groups. Future research will likely exploit this reactivity under mild, controlled conditions using modern synthetic methods.

Photoredox catalysis, which uses light to initiate chemical reactions, could unlock new pathways, such as radical additions or cycloadditions across the nitroalkene double bond. Asymmetric catalysis, particularly using chiral manganese or copper complexes, could enable the enantioselective reduction of the nitroalkene or other transformations to yield chiral molecules, which are highly valuable in medicinal chemistry and materials science. acs.org Moreover, the bromine atom on the thiophene ring is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or C-H arylation), allowing for the straightforward introduction of diverse molecular fragments to build more complex architectures. organic-chemistry.org

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in accelerating the development of materials based on this compound. researchgate.net By modeling the molecule's electronic structure, researchers can predict key properties before undertaking lengthy and resource-intensive laboratory synthesis.

DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netiaea.org This information is critical for predicting the compound's potential as a semiconductor in organic electronic devices, such as organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). researchgate.netresearchgate.net Modeling can also predict spectroscopic properties (UV-Vis absorption), which is essential for applications in photonics and sensing. iaea.org Furthermore, computational tools can be used to investigate reaction mechanisms, helping to optimize synthetic conditions and predict the outcomes of novel reactions. nih.govresearchgate.net Fukui function analysis, for instance, can identify the most reactive sites within the molecule for electrophilic or nucleophilic attack, guiding its functionalization. nih.govresearchgate.net

Table 2: Predicted Electronic Properties via Computational Modeling (Illustrative)

Property Predicted Value/Insight Relevance
HOMO Energy Calculated value (e.g., -6.5 eV) Predicts electron-donating ability; relevant for designing donor-acceptor systems in OPVs. researchgate.net
LUMO Energy Calculated value (e.g., -3.5 eV) Predicts electron-accepting ability; crucial for matching with acceptor/donor materials. researchgate.net
Band Gap (HOMO-LUMO) Calculated value (e.g., 3.0 eV) Determines the wavelength of light absorption and potential for use in optoelectronic devices. researchgate.net
Dipole Moment Calculated value and vector Influences molecular self-assembly, solubility, and intermolecular interactions in thin films.
Reactive Sites Fukui function analysis identifies electrophilic/nucleophilic centers Guides regioselective functionalization for synthesis of new derivatives. nih.govresearchgate.net

Integration into Advanced Nanomaterials and Hybrid Systems

The unique combination of a π-conjugated thiophene ring, a bromine atom for further functionalization, and an electron-withdrawing nitro group makes this compound a promising building block for advanced nanomaterials. nih.gov Future research will likely focus on incorporating this molecule or its derivatives into functional systems.

In organic electronics, thiophene-based materials are renowned for their semiconducting properties. researchgate.netmdpi.com The title compound could be polymerized or used as a small molecule active layer in OFETs and sensors. The nitro group could enhance electron transport or provide specific binding sites for analyte detection. Another promising area is the development of nanoparticle-based systems for therapeutic applications. nih.govnih.govacs.org Thiophene derivatives have been loaded into polymeric or albumin-based nanoparticles to improve drug delivery and reduce toxicity. nih.govnih.gov The functional handles on this compound could be used to attach targeting ligands or to control drug release. Furthermore, functionalization of the thiophene unit can create hybrid materials with unique photophysical properties for applications in photodetectors or as sensitizers in photocatalysis. nih.govresearchgate.net

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

Realizing the full potential of this compound will require a deeply integrated, multidisciplinary approach. The synergy between synthetic organic chemistry and materials science will be paramount.

Synthetic chemists will be tasked with developing the efficient and scalable synthetic routes discussed previously and creating a library of derivatives with tailored properties by modifying the core structure. researchgate.net Concurrently, materials scientists and physicists will need to characterize the electronic, optical, and morphological properties of these new molecules. This involves fabricating and testing prototype devices like transistors, solar cells, and sensors to establish structure-property relationships. umn.eduacs.org This collaborative feedback loop—where materials performance data informs the design of the next generation of molecules—is essential for innovation. Such research efforts bridge the gap from a single molecule to a functional device, paving the way for the discovery of novel applications in fields ranging from flexible electronics to advanced diagnostics. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Bromo-2-(2-nitrobut-1-en-1-yl)thiophene, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene ring. First, bromination at the 4-position can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent). Subsequent introduction of the nitroalkene group may employ Henry reaction conditions (nitroalkene formation via condensation of aldehydes with nitroethane) or Michael addition. Key intermediates include 2-(2-nitrobut-1-en-1-yl)thiophene (before bromination) and 4-bromothiophene derivatives. Reaction progress should be monitored via TLC and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Identify substituent positions via coupling patterns (e.g., nitroalkene protons as doublets near δ 6.5–7.5 ppm; thiophene ring protons at δ 6.8–7.2 ppm).
  • IR Spectroscopy : Confirm nitro group (asymmetric stretching ~1520 cm⁻¹) and C=C stretches (~1600 cm⁻¹).
  • X-ray Crystallography : Resolve structural ambiguities, such as the planarity of the nitroalkene group relative to the thiophene ring, using single-crystal data (as in related bromothiophene structures) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the nitroalkene moiety. Avoid prolonged exposure to moisture, as hydrolysis of the nitro group may occur. Stability tests via periodic HPLC or NMR analysis are recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitroalkene group in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying the nitroalkene as an electrophilic site. Frontier Molecular Orbital (FMO) analysis reveals the LUMO localization on the nitro group, suggesting susceptibility to nucleophilic attacks. Transition-state modeling (e.g., for Diels-Alder reactions) can optimize reaction conditions .

Q. What strategies minimize side reactions during bromination of the thiophene ring?

  • Methodological Answer :

  • Regioselectivity Control : Use directing groups (e.g., nitro or ester substituents) to favor bromination at the 4-position.
  • Catalytic Systems : Employ Lewis acids like FeCl3 to enhance electrophilic substitution efficiency.
  • Low-Temperature Conditions : Slow addition of NBS at 0–5°C reduces polybromination. Monitor by GC-MS to detect dibrominated byproducts .

Q. How does the electronic structure of the thiophene ring influence its application in materials science?

  • Methodological Answer : The electron-withdrawing nitro group and bromine substituent lower the HOMO energy, enhancing charge transport in organic semiconductors. Cyclic voltammetry (CV) can measure redox potentials, while UV-vis spectroscopy assesses π-conjugation extension. Such modifications are relevant for designing non-fullerene acceptors in photovoltaic devices .

Q. What structural insights can X-ray crystallography provide for resolving stereochemical uncertainties?

  • Methodological Answer : Single-crystal X-ray analysis determines bond lengths (e.g., C-Br ~1.89 Å; C-NO2 ~1.48 Å) and dihedral angles between the thiophene and nitroalkene groups. For example, in related bromo-nitro compounds, the nitro group often deviates by 10–15° from coplanarity due to steric hindrance .

Q. How do researchers evaluate the biological activity of thiophene derivatives with nitroalkene substituents?

  • Methodological Answer :

  • In vitro Assays : Test cytotoxicity via MTT assays on cell lines (e.g., HeLa or HEK293).
  • Enzyme Inhibition Studies : Screen against kinases or proteases using fluorogenic substrates.
  • Toxicity Profiling : Reference studies on thiophene metabolites (e.g., thiophene epoxides) to assess hepatotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.